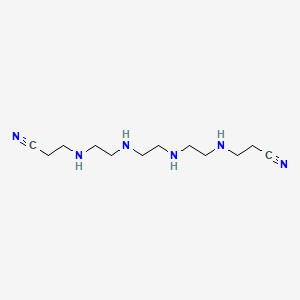

4,7,10,13-Tetraazahexadecanedinitrile

Descripción

4,7,10,13-Tetraazahexadecanedinitrile is a nitrogen-rich macrocyclic compound characterized by four tertiary amine groups and two terminal nitrile moieties. Its structure enables strong coordination with metal ions, making it valuable in catalysis and biomedical applications, particularly in designing metal complexes for diagnostics or therapeutics .

Propiedades

Número CAS |

67990-04-9 |

|---|---|

Fórmula molecular |

C12H24N6 |

Peso molecular |

252.36 g/mol |

Nombre IUPAC |

3-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]propanenitrile |

InChI |

InChI=1S/C12H24N6/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h15-18H,1-2,5-12H2 |

Clave InChI |

LZRSZAAWHRMGRR-UHFFFAOYSA-N |

SMILES canónico |

C(CNCCNCCNCCNCCC#N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,10,13-Tetraazahexadecanedinitrile typically involves the reaction of appropriate amines with nitrile-containing compounds under controlled conditions. One common method includes the use of a diamine and a dinitrile in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 4,7,10,13-Tetraazahexadecanedinitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 4,7,10,13-Tetraazahexadecanedinitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce amines or other reduced nitrogen-containing compounds .

Aplicaciones Científicas De Investigación

4,7,10,13-Tetraazahexadecanedinitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4,7,10,13-Tetraazahexadecanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

4,7,10,13-Tetraoxahexadecane-1,16-dinitrile

Structural Differences :

Physicochemical Properties :

- Solubility: Soluble in polar solvents like methanol and ethanol, with storage recommended at 2–8°C to prevent degradation .

- Applications : Primarily used as a precursor in pharmaceutical synthesis (e.g., ioglycamic acid derivatives) .

Synthesis : Produced via acid-catalyzed esterification of thiodiglycolic acid derivatives, achieving high yields (e.g., 74% for diamide intermediates) under optimized conditions .

7,10-Dinitro-4,7,10,13-tetraazahexadecanedinitrile

Structural Differences :

Synthesis: Derived from nitration of intermediate salts (e.g., bis-nitric acid salts of methyl esters), though yields are notably low (e.g., <50%) due to side reactions .

Reactivity : Nitro groups increase sensitivity to strong oxidizers, necessitating cautious handling to avoid hazardous byproducts (e.g., nitrogen oxides) .

4,7,10,13-Tetrakis(p-tolylsulfonyl)-4,7,10,13-tetraazahexadecanedinitrile

Structural Differences :

- Modifications : Sulfonyl groups at nitrogen sites enhance stability and alter metal-binding affinity .

Applications: Acts as a ligand for synthesizing macrocyclic metal complexes, particularly in diagnostic imaging (e.g., MRI contrast agents) .

Synthesis : Achieved via sulfonation of the parent macrocycle using p-toluenesulfonyl chloride, followed by purification via chromatography .

Comparative Data Table

Key Research Findings

Coordination Chemistry: The aza variant’s nitrogen-rich structure enables stronger metal binding (e.g., Cu²⁺, Ni²⁺) compared to oxa analogs, which lack lone-pair donors .

Thermal Stability : Nitro-substituted derivatives exhibit lower thermal stability, decomposing at temperatures >150°C .

Toxicity: Limited data exist for the parent aza compound, but related macrocycles (e.g., 1,4,7,10-tetraazacyclododecane) show acute oral and dermal toxicity (Category 4), necessitating cautious handling .

Actividad Biológica

4,7,10,13-Tetraazahexadecanedinitrile is a tetraaza compound characterized by a long carbon chain and multiple nitrogen atoms. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available scientific literature.

The biological activity of 4,7,10,13-tetraazahexadecanedinitrile is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules. The compound's nitrogen-rich structure enables it to act as a ligand, potentially influencing enzymatic activities and cellular signaling pathways.

- Metal Ion Coordination : Tetraaza compounds can coordinate with metal ions such as Cu(II), Ni(II), and Co(II), affecting their redox properties and biological availability. This coordination can enhance the compound's antibacterial and anticancer properties by altering the activity of metal-dependent enzymes .

- Cellular Interaction : Research indicates that tetraaza compounds may modulate cellular responses by interacting with receptors or enzymes involved in critical signaling pathways. For instance, they may influence the production of cytokines or other signaling molecules that play a role in immune responses .

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of tetraaza compounds found that 4,7,10,13-tetraazahexadecanedinitrile exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, demonstrating effectiveness comparable to established antibiotics .

- Anticancer Potential : In vitro studies have shown that tetraaza compounds can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) upon metal ion coordination, leading to oxidative stress and subsequent cell death. Specific assays indicated that 4,7,10,13-tetraazahexadecanedinitrile could inhibit the proliferation of breast cancer cells by targeting mitochondrial functions .

- Immunomodulatory Effects : Research has also highlighted the potential of tetraaza compounds in modulating immune responses. For example, exposure to 4,7,10,13-tetraazahexadecanedinitrile resulted in increased production of interferon-gamma (IFN-γ) in immune cells, suggesting its role as an immunostimulant .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.